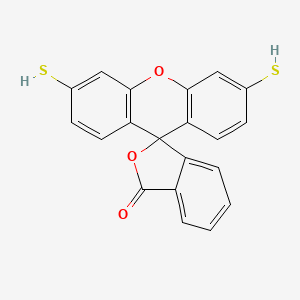

Thiofluorescein

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiofluorescein, also known as dithis compound, is a complexometric indicator used in analytical chemistry. It is a derivative of fluorescein, where the oxygen atoms in the xanthene core are replaced by sulfur atoms. This compound is known for its ability to change color when it binds to mercury ions, making it useful in titration and detection of thiols .

准备方法

Thiofluorescein can be synthesized through several methods. One common synthetic route involves the demethylation of 3,3’-dimethoxydiphenyl sulfide to produce 3,3’-dihydroxydiphenyl sulfide, which is then condensed with phthalic anhydride in the presence of sulfuric acid . Another method involves a one-pot process that combines condensation in sulfuric acid and demethylation in pyridine-sulfuric acid . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity.

化学反应分析

Thiofluorescein undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with bromine in acetic acid and iodine in methanol to form 4,5-dibromo- and 4,5-diiodothiofluoresceins . Common reagents used in these reactions include bromine, iodine, and sulfuric acid. The major products formed from these reactions are halogenated derivatives of this compound, which have different properties and applications.

科学研究应用

Chemical Properties and Mechanism of Action

Thiofluorescein exhibits unique fluorescence properties that make it useful as a complexometric indicator. When it binds to specific ions, such as mercury, it undergoes a significant change in fluorescence, which is utilized for detection purposes. The mechanism of action involves the interaction of this compound with metal ions, resulting in a color change that can be quantitatively measured.

- Fluorescence Change : The compound changes from blue to colorless upon binding with mercury ions.

- Detection of Thiols : It also serves as an indicator for thiol compounds, further expanding its utility in analytical chemistry.

Applications in Scientific Research

This compound's applications span several scientific domains:

Analytical Chemistry

- Complexometric Indicator : Used for titration and detection of heavy metals like mercury.

- Detection of Thiols : Effective in measuring thiol concentrations in various samples.

Biochemical Research

- Protein Studies : Its fluorescence properties allow for the study of protein interactions and conformational changes.

- Cellular Imaging : this compound can be employed in live-cell imaging to track cellular processes involving thiols.

Medical Research

- Diagnostics : Potential use in diagnostic assays for diseases associated with metal ion dysregulation.

- Neurodegenerative Disease Research : Investigated for its role in studying amyloid formation related to Alzheimer's disease.

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Analytical Chemistry | Detection of mercury ions | |

| Biochemical Research | Protein interaction studies | |

| Medical Research | Diagnostic assays for neurodegenerative diseases |

Case Study 1: Detection of Mercury Ions

In a study utilizing this compound as a complexometric indicator, researchers demonstrated its efficacy in detecting trace amounts of mercury in environmental samples. The fluorescence intensity correlated well with mercury concentration, showcasing its potential for environmental monitoring.

Case Study 2: Protein Interaction Studies

This compound was used to investigate the binding interactions between proteins and small molecules. The fluorescence changes allowed researchers to quantify binding affinities and study conformational changes in real-time, providing insights into protein dynamics.

作用机制

The mechanism of action of thiofluorescein involves its ability to bind to specific ions or molecules, resulting in a change in its fluorescence properties. When this compound binds to mercury ions, it undergoes a color change from blue to colorless . This binding occurs through the sulfur atoms in the this compound molecule, which interact with the mercury ions. The molecular targets and pathways involved in this process are primarily related to the interaction between the sulfur atoms and the target ions or molecules.

相似化合物的比较

Thiofluorescein is similar to other fluorescein derivatives, such as fluorescein, eosin, and erythrosin. it is unique in that it contains sulfur atoms instead of oxygen atoms in the xanthene core, which gives it different chemical and fluorescence properties . Other similar compounds include 2,4,5,7-tetrabromothis compound and 2,4,5,7-tetraiodothis compound, which are halogenated derivatives of this compound . These compounds have different applications and properties compared to this compound, making them useful in various scientific and industrial fields.

属性

CAS 编号 |

25319-73-7 |

|---|---|

分子式 |

C20H12O3S2 |

分子量 |

364.4 g/mol |

IUPAC 名称 |

3',6'-bis(sulfanyl)spiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H12O3S2/c21-19-13-3-1-2-4-14(13)20(23-19)15-7-5-11(24)9-17(15)22-18-10-12(25)6-8-16(18)20/h1-10,24-25H |

InChI 键 |

QOMSORNLFVSVPW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)S)OC5=C3C=CC(=C5)S |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)S)OC5=C3C=CC(=C5)S |

Key on ui other cas no. |

25319-73-7 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。